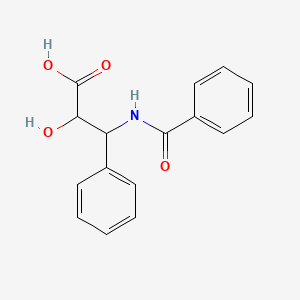
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid
Descripción general
Descripción
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid: is a chiral compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 28529 g/molThe presence of this chiral side chain is essential for the biological activity of taxol, making it a significant compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and serine.
Formation of Benzoyl Derivative: Benzaldehyde is reacted with serine to form the benzoyl derivative.
Chiral Resolution: The resulting compound undergoes chiral resolution to obtain the desired enantiomer.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoyl-3-phenylisoketone.
Reduction: Formation of benzoyl-3-phenylisoserinol.
Substitution: Formation of various substituted benzoyl-3-phenylisoserine derivatives
Aplicaciones Científicas De Investigación
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products.
Medicine: It is a key intermediate in the synthesis of paclitaxel, an important anticancer drug.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid is primarily related to its role in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. The chiral side chain of this compound is crucial for the binding of paclitaxel to tubulin, the protein that makes up microtubules .
Comparación Con Compuestos Similares
n-Benzoyl-3-phenylisoserinol: A reduced form of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid.
n-Benzoyl-3-phenylisoketone: An oxidized form of this compound.
This compound derivatives: Various substituted derivatives with different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which is essential for the biological activity of paclitaxel. Its ability to serve as a key intermediate in the synthesis of an important anticancer drug highlights its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
3-benzamido-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21) |
Clave InChI |
HYJVYOWKYPNSTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














